TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)SAMARIUM(III) TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)SAMARIUM(III)
Brand Name: Vulcanchem
CAS No.: 15492-50-9
VCID: VC0099256
InChI: InChI=1S/3C11H20O2.Sm/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3;
SMILES: CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Sm]
Molecular Formula: C33H57O6Sm
Molecular Weight: 703.2 g/mol

TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)SAMARIUM(III)

CAS No.: 15492-50-9

Main Products

VCID: VC0099256

Molecular Formula: C33H57O6Sm

Molecular Weight: 703.2 g/mol

TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)SAMARIUM(III) - 15492-50-9

CAS No. 15492-50-9
Product Name TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)SAMARIUM(III)
Molecular Formula C33H57O6Sm
Molecular Weight 703.2 g/mol
IUPAC Name samarium;2,2,6,6-tetramethylheptane-3,5-dione
Standard InChI InChI=1S/3C11H20O2.Sm/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3;
Standard InChIKey OENBVBUUVJZFFP-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Sm]
Canonical SMILES CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Sm]
PubChem Compound 425903
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator